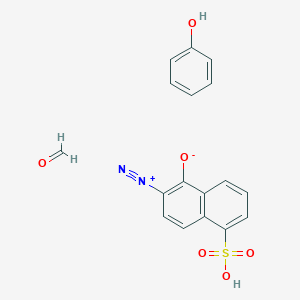![molecular formula C28H42O9 B14171217 O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate CAS No. 7155-05-7](/img/structure/B14171217.png)
O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the butoxycarbonyl group: This step involves the esterification of the cyclohexene ring with butoxycarbonyl chloride in the presence of a base such as pyridine.
Attachment of the ethoxyethyl group: This can be done through an etherification reaction using ethylene glycol and a suitable catalyst.
Final esterification: The final step involves the esterification of the intermediate compound with butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclohexene-1,2-dicarboxylic acid, 2,2’-(oxydiethylene) dibutyl ester
- Bis-Tris-PAGE Gel Preparation Kit
Uniqueness
O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with other molecules makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
7155-05-7 |
|---|---|
Molekularformel |
C28H42O9 |
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
2-O-[2-[2-(6-butoxycarbonylcyclohex-3-ene-1-carbonyl)oxyethoxy]ethyl] 1-O-butyl cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H42O9/c1-3-5-15-34-25(29)21-11-7-9-13-23(21)27(31)36-19-17-33-18-20-37-28(32)24-14-10-8-12-22(24)26(30)35-16-6-4-2/h7-10,21-24H,3-6,11-20H2,1-2H3 |
InChI-Schlüssel |
WKTFOLJCBVMBJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1CC=CCC1C(=O)OCCOCCOC(=O)C2CC=CCC2C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


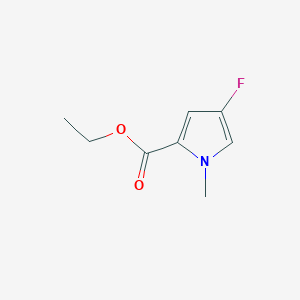
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
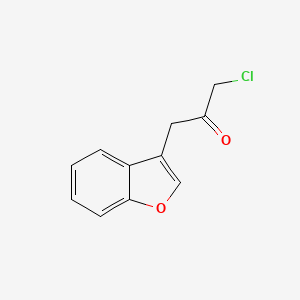
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
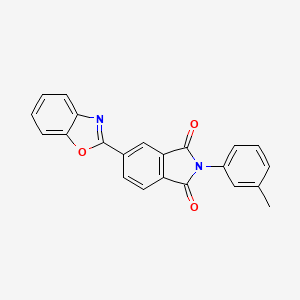
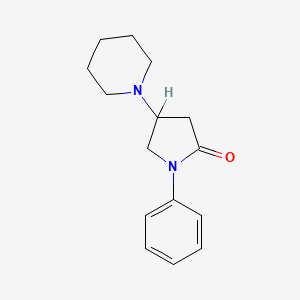

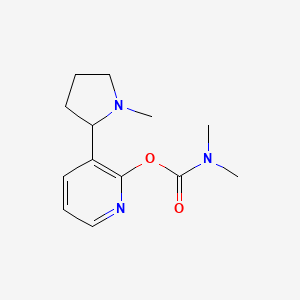
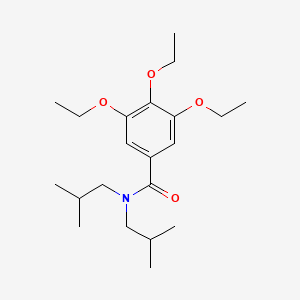

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)

